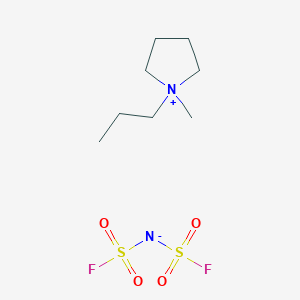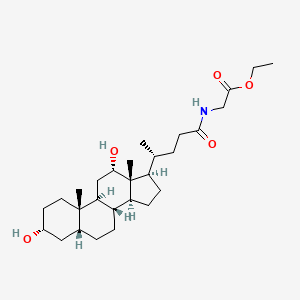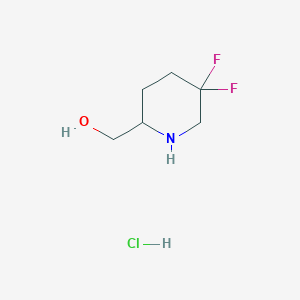
(5,5-Difluoropiperidin-2-yl)methanol hydrochloride
描述
“(5,5-Difluoropiperidin-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H12ClF2NO . It has a molecular weight of 187.62 . The compound appears as a light-yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11F2NO.ClH/c7-6(8)2-1-5(3-10)9-4-6;/h5,9-10H,1-4H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a light-yellow solid . It should be stored at room temperature .
作用机制
5,5-DFPHCl is a versatile building block for the synthesis of a variety of molecules. The reaction of 5-fluoropiperidine and 5-chloropiperidine produces a cyclic intermediate, which is then hydrolyzed with hydrochloric acid to produce 5,5-DFPHCl. This reaction is reversible, and the resulting product can be used to synthesize a variety of molecules.
Biochemical and Physiological Effects
5,5-DFPHCl has been used in the synthesis of a variety of compounds, including piperidine derivatives, heterocyclic compounds, and pharmaceuticals. However, the biochemical and physiological effects of 5,5-DFPHCl are not well understood. It is possible that the compound may act as an enzyme inhibitor, as it has been shown to inhibit the activity of cyclooxygenase enzymes. In addition, it has been suggested that 5,5-DFPHCl may act as an antioxidant, as it has been shown to inhibit the formation of reactive oxygen species.
实验室实验的优点和局限性
The advantages of using 5,5-DFPHCl in laboratory experiments include its relatively low cost, easy availability, and simple synthesis. In addition, it is a versatile building block for the synthesis of a variety of molecules. However, the use of 5,5-DFPHCl in laboratory experiments is limited by its potential toxicity, as it has been shown to be toxic to certain cell lines.
未来方向
The potential applications of 5,5-DFPHCl in medicinal and biological research are vast, and there are many potential avenues for further research. These include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the investigation of its potential as an enzyme inhibitor or antioxidant. In addition, further research could be done to explore its potential as a drug candidate, as well as its potential use in the synthesis of other compounds. Finally, further research could be done to explore its potential use in the development of new industrial chemicals.
科学研究应用
5,5-DFPHCl is widely used in medicinal and biological research. It has been used in the synthesis of a variety of compounds, including piperidine derivatives, heterocyclic compounds, and pharmaceuticals. In addition, it has been used in the synthesis of peptides, as well as in the design and synthesis of drugs. It has also been used in the synthesis of a variety of other compounds, such as amino acids, nucleotides, and carbohydrates.
安全和危害
属性
IUPAC Name |
(5,5-difluoropiperidin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(3-10)9-4-6;/h5,9-10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYYFDYZQQWXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1CO)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






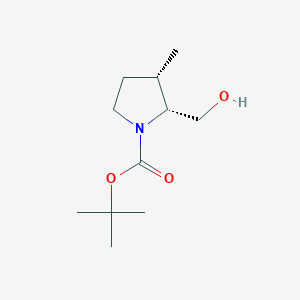



![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)
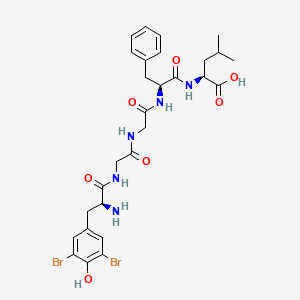

![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)
